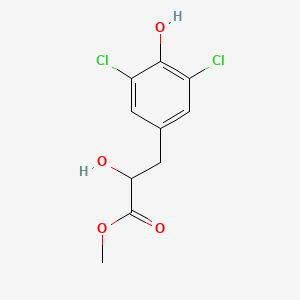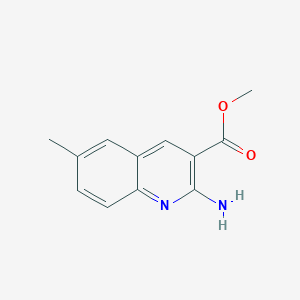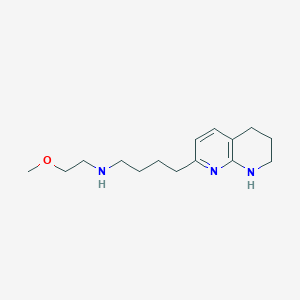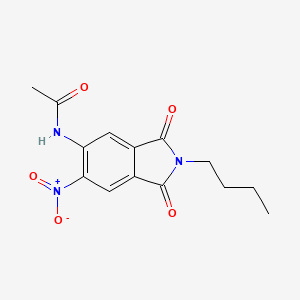
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a 3,4-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Dimethoxyaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted derivative, while oxidation can produce a corresponding oxide.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include covalent bonding to active sites or non-covalent interactions that alter the conformation of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)acetyl Chloride: This compound shares the 3,4-dimethoxyphenyl group but has an acetyl chloride moiety instead of a trifluoroacetimidoyl group.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group, used in corrosion inhibition studies.
Uniqueness
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO2/c1-16-7-4-3-6(5-8(7)17-2)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clave InChI |
FFMPILZKINJALD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)


